1,2,6-Trichloronaphthalene chemical structure and properties
1,2,6-Trichloronaphthalene chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 1,2,6-trichloronaphthalene, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
1,2,6-Trichloronaphthalene is a polychlorinated naphthalene (PCN), a class of synthetic aromatic compounds. Structurally, it consists of a naphthalene bicyclic system with three chlorine atoms substituted at the 1, 2, and 6 positions. The molecular formula for 1,2,6-trichloronaphthalene is C₁₀H₅Cl₃.[1] Like other PCNs, its environmental and toxicological behavior is dictated by the number and position of its chlorine atoms.[2]
Caption: Chemical structure of 1,2,6-Trichloronaphthalene.
The properties of 1,2,6-trichloronaphthalene are summarized in the table below. It is important to note that while some data specific to this isomer is available, other properties are often reported for trichloronaphthalene mixtures or are predicted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₃ | [1] |
| Molecular Weight | 231.506 g/mol | [1] |
| IUPAC Name | 1,2,6-trichloronaphthalene | [3] |
| CAS Number | Not Available | [3] |
| Melting Point | 92 °C | [4] |
| Boiling Point | ~322-328 °C (estimated for trichloronaphthalene isomers) | [5][6] |
| Water Solubility | 0.00035 g/L (Predicted) | [3] |
| logP (Octanol-Water Partition Coefficient) | 5.24 (Predicted) | [3] |
| Appearance | White to light-yellow solid (for PCNs) | [5] |
| SMILES | ClC1=CC2=CC=C(Cl)C(Cl)=C2C=C1 | [3] |
| InChI | InChI=1S/C10H5Cl3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | [1] |
| InChIKey | AAUJSCRITBXDJH-UHFFFAOYSA-N | [1] |
Experimental Protocols
The industrial production of PCNs typically involves the chlorination of molten naphthalene in the presence of a metal-halide catalyst.[6] The degree of chlorination is controlled by the reaction time and conditions.
Reaction Scheme:
C₁₀H₈ + 3Cl₂ --(Catalyst)--> C₁₀H₅Cl₃ + 3HCl
Generalized Laboratory Procedure:
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Molten naphthalene is placed in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.
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A metal-halide catalyst, such as ferric chloride (FeCl₃), is introduced.
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Chlorine gas is bubbled through the molten naphthalene at a controlled rate and temperature. The temperature is typically maintained slightly above the melting point of the desired product mixture.[6]
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The reaction is monitored by techniques such as gas chromatography to determine the isomeric composition.
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Upon completion, the reaction mixture is cooled and treated with a base, such as soda ash or caustic soda, to neutralize any remaining acid.[6]
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The crude product is then purified, for example, by fractional distillation under reduced pressure or recrystallization, to isolate the desired isomers.[6]
This protocol outlines a general workflow for the extraction and quantification of 1,2,6-trichloronaphthalene from a solid matrix (e.g., soil, sediment) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Sample Preparation (QuEChERS Method): [7]
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Extraction:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Add an appropriate internal standard.
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Add 10 mL of water (for dry samples) and vortex.
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Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), and shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
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The resulting supernatant is ready for GC-MS/MS analysis.
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-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
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GC Conditions:
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Injector Temperature: 250-280 °C.
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Injection Mode: Splitless.
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Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
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Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
MS/MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 1,2,6-trichloronaphthalene would need to be determined by infusing a standard. For the molecular ion at m/z 230 (for the ³⁵Cl isotope), characteristic fragment ions would be selected for transitions.
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Transfer Line Temperature: 280-300 °C.
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Ion Source Temperature: 230-250 °C.
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Biological Interactions and Signaling Pathways
Specific studies on the signaling pathways directly affected by 1,2,6-trichloronaphthalene are limited. However, PCNs are known to be structurally similar to other halogenated aromatic hydrocarbons like polychlorinated biphenyls (PCBs) and dioxins.[6] The toxicity of many of these compounds is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11][12]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: General workflow for GC-MS/MS analysis.
References
- 1. Naphthalene, 1,2,6-trichloro [webbook.nist.gov]
- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 3. ContaminantDB: 1,2,6-trichloronaphthalene [contaminantdb.ca]
- 4. epa.gov [epa.gov]
- 5. Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE | lookchem [lookchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. AH RECEPTOR SIGNALING PATHWAYS: Ingenta Connect [ingentaconnect.com]
- 12. youtube.com [youtube.com]
